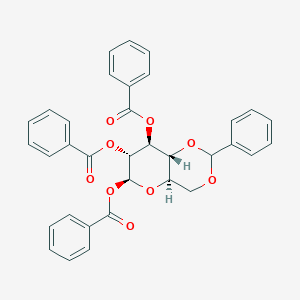
1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranose is a carbohydrate derivative with a complex structure. It is widely used in the biomedical industry as a key intermediate in the synthesis of various drugs. This compound’s unique structure makes it valuable in the development of treatments for diseases such as cancer, diabetes, and microbial infections.
Métodos De Preparación
The synthesis of 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranose typically involves the protection of hydroxyl groups in glucose derivatives. The synthetic route often includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 1, 2, and 3 of the glucose molecule are protected using benzoyl chloride in the presence of a base such as pyridine.
Formation of Benzylidene Acetal: The hydroxyl groups at positions 4 and 6 are protected by forming a benzylidene acetal using benzaldehyde and an acid catalyst.
Purification: The final product is purified using techniques such as recrystallization or column chromatography
Actividad Biológica
1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose is a synthetic carbohydrate derivative notable for its structural modifications that enhance its utility in organic chemistry and potential biological applications. This article examines its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant comparative studies.
Structural Characteristics
The compound features multiple benzoyl groups and a benzylidene acetal, which provide stability against hydrolysis and facilitate its role as a glycosyl donor in glycosylation reactions. The structural formula is represented as follows:
- Molecular Formula : C34H28O9
- Molecular Weight : 580.58 g/mol
Potential Biological Activities
- Antimicrobial Activity : Similar glucopyranosides have shown effectiveness against bacterial infections. Research indicates that sugar derivatives can disrupt bacterial cell walls or interfere with metabolic pathways.
- Antiviral Properties : Some glucopyranoside derivatives inhibit viral replication by blocking viral entry into host cells or interfering with viral assembly.
- Anticancer Effects : Studies have demonstrated that certain sugar derivatives can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.
Interaction Studies
Research has indicated that carbohydrate derivatives like 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose interact with lectins and other carbohydrate-binding proteins. These interactions can influence critical biological processes such as cell signaling and recognition, which are essential for developing carbohydrate-based therapeutics.
Comparison with Related Compounds
To better understand the unique properties of 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose, a comparison with structurally related compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-β-D-glucopyranose | Structure | Uses pivaloyl instead of benzoyl; different reactivity |
| 4,6-Di-O-benzyliden-1,2,3-tri-O-benzoyl-β-D-glucopyranose | Structure | More reactive due to fewer protecting groups |
| Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside | Structure | Enhanced lipophilicity; potential for different biological interactions |
Case Studies and Research Findings
Several studies have investigated the biological effects of glucopyranoside derivatives:
- Antiviral Activity Study : A study published in Journal of Medicinal Chemistry explored various glucopyranosides' ability to inhibit viral replication in vitro. The results indicated that modifications at the C-4 position significantly enhanced antiviral efficacy (PMC8312278).
- Antimicrobial Efficacy Research : A comparative analysis demonstrated that glucopyranosides modified with benzoyl groups exhibited increased activity against Gram-positive bacteria compared to their unmodified counterparts (ChemicalBook).
- Cancer Cell Apoptosis Induction : Research highlighted that certain sugar derivatives triggered apoptosis in human cancer cell lines through a mitochondrial pathway (MDPI).
Propiedades
IUPAC Name |
[(4aR,6S,7R,8S,8aR)-6,7-dibenzoyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O9/c35-30(22-13-5-1-6-14-22)40-28-27-26(21-38-33(42-27)25-19-11-4-12-20-25)39-34(43-32(37)24-17-9-3-10-18-24)29(28)41-31(36)23-15-7-2-8-16-23/h1-20,26-29,33-34H,21H2/t26-,27-,28+,29-,33?,34+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMUOVSDDQIVIU-DDBDHODBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













